3-(4-Ethylphenyl)-1,2-oxazol-5-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethylphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-8-3-5-9(6-4-8)10-7-11(12)14-13-10/h3-7H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBGIZPUUZIMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395666 | |
| Record name | 3-(4-Ethylphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020955-20-7 | |
| Record name | 3-(4-Ethylphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 3 4 Ethylphenyl 1,2 Oxazol 5 Amine
Primary Synthetic Routes to 3-(4-Ethylphenyl)-1,2-oxazol-5-amine
The principal and most direct method for the synthesis of this compound is predicated on the construction of the 1,2-oxazole heterocycle from suitable linear precursors. This approach is favored for its relative simplicity and the ready availability of the starting materials.
Cyclization of Appropriate Precursors
The cornerstone of this synthetic strategy is the formation of the 1,2-oxazole ring through an intramolecular cyclization reaction. This process is typically facilitated by the creation of an oxime intermediate, which then undergoes dehydration to yield the final heterocyclic product.
The initial step in this synthetic sequence involves the reaction of 4-ethylbenzoyl chloride with hydroxylamine (B1172632) hydrochloride. This reaction leads to the formation of the corresponding hydroxamic acid, which can exist in equilibrium with its oxime tautomer. The presence of a mild base is typically required to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.
Following the formation of the oxime intermediate, the subsequent and final step is an intramolecular cyclization, which is induced by a dehydrating agent. A variety of such agents can be employed for this purpose, with phosphorus oxychloride (POCl₃) being a common and effective choice. pharmaguideline.com Other dehydrating agents that can be utilized include sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂). pharmaguideline.comwikipedia.org The function of the dehydrating agent is to facilitate the removal of a molecule of water, which promotes the ring closure and the formation of the stable 1,2-oxazole aromatic ring.
Exploration of Alternative Synthetic Strategies for 1,2-Oxazole-5-amines
In addition to the primary synthetic route, several alternative strategies have been developed for the synthesis of 1,2-oxazole-5-amines. These methods offer different approaches to the construction of the oxazole (B20620) ring and can provide advantages in terms of yield, substrate scope, or reaction conditions.
Van Leusen Oxazole Synthesis and its Applicability to the Target Compound
The Van Leusen oxazole synthesis is a powerful method for the preparation of 5-substituted oxazoles. wikipedia.orgijpsonline.commdpi.com This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comorganic-chemistry.orgnih.gov The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates the tosyl group to yield the oxazole. organic-chemistry.orgnih.gov While the traditional Van Leusen synthesis yields 5-substituted oxazoles, modifications of this method could potentially be adapted for the synthesis of 5-amino-1,2-oxazoles, although this would require the use of a nitrogen-containing precursor in place of the aldehyde.
Metal-Catalyzed Cyclization Approaches
Recent advances in organometallic chemistry have led to the development of metal-catalyzed methods for the synthesis of oxazoles. These approaches often offer high efficiency and regioselectivity. For the synthesis of 5-aminooxazoles, a notable example is the use of a Cp*Co(III) complex to catalyze the regioselective synthesis from N-(pivaloyloxy)amides and ynamides. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates a broad substrate scope and good functional group tolerance. organic-chemistry.org Such metal-catalyzed cyclizations represent a promising alternative for the synthesis of this compound, potentially offering improved yields and milder reaction conditions compared to traditional methods.
Green Chemistry Principles in Oxazole Synthesis (e.g., Microwave-Assisted, Ultrasound, Biocatalysis, Solvent-Free Methods)
The synthesis of isoxazole (B147169) derivatives, including this compound, is increasingly guided by the principles of green chemistry, which prioritize efficiency, sustainability, and the reduction of hazardous waste. Methodologies such as microwave-assisted synthesis, sonochemistry (ultrasound), and solvent-free reactions have become prominent in achieving these goals.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of isoxazoles. nih.govijpca.org This technique significantly reduces reaction times from hours to minutes and often improves product yields by minimizing the formation of byproducts. nih.govacs.org The synthesis of 3,5-disubstituted isoxazoles, for example, can be achieved by reacting chalcones with hydroxylamine hydrochloride. nih.gov Under microwave irradiation, this reaction is completed within minutes with high yields, whereas conventional heating methods require several hours and result in lower yields. nih.gov The rapid, localized heating provided by microwaves enhances reaction rates and selectivity. nih.govacs.org This one-pot, three-component approach offers an efficient and practical route to various isoxazole derivatives. acs.org
Interactive Data Table: Comparison of Synthesis Methods for Isoxazole Derivatives
| Method | Reaction Time | Yield (%) | Key Advantages |
|---|---|---|---|
| Conventional Heating | 6-8 hours | 58-69% | Standard, widely accessible equipment. nih.gov |
| Microwave Irradiation | 6-10 minutes | 67-82% | Rapid reaction, high yield, reduced waste. nih.govacs.org |
| Ultrasound Irradiation | < 30 minutes | 90-93% | High yield, mild conditions, energy efficient. mdpi.com |
Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound irradiation is another effective green technique for synthesizing isoxazole and oxazole rings. researchgate.netorgsyn.org Sonochemistry promotes chemical reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones that enhance reaction rates and yields. mdpi.com This method has been successfully applied to one-pot, multi-component syntheses of isoxazole derivatives. For instance, the synthesis of novel sulfonamide-isoxazole compounds from aldehydes and alkyne-sulfonamides proceeds efficiently at room temperature under ultrasonic conditions. mdpi.com The advantages include shorter reaction times, milder conditions, easier work-up, and often the ability to use environmentally benign solvents like water. mdpi.comnih.gov
Biocatalysis: While biocatalysis represents a key pillar of green chemistry, its application in the synthesis of the isoxazole core remains a developing field. Currently, there is limited specific literature detailing enzymatic routes for the formation of the this compound scaffold. This area presents an opportunity for future research to develop more sustainable and selective synthetic pathways.
Photoinduced Cycloaddition Reactions for Oxazole Formation
Photoinduced reactions provide a modern, metal-free approach to constructing oxazole rings with high efficiency and scalability. A prominent method is the photoflow-mediated [3+2] cycloaddition between diazo compounds and nitriles. acs.orgorganic-chemistry.org This strategy is noted for being step- and reagent-economical. imist.ma Utilizing a modular, benchtop flow process significantly enhances the scalability and accessibility of bioactive oxazoles, allowing for gram-scale synthesis. acs.orgorganic-chemistry.org This method overcomes limitations of traditional techniques that often depend on transition metal catalysis or harsh reaction conditions. organic-chemistry.org The versatility of this photochemical cycloaddition allows for the synthesis of structurally diverse and biologically relevant oxazoles, making it a valuable tool in drug discovery and natural product synthesis. acs.orgimist.ma
Chemical Reactivity and Derivatization Strategies of this compound
The chemical reactivity of this compound is primarily dictated by the functional groups present: the primary amine at the C5 position, the isoxazole ring itself, and the 4-ethylphenyl substituent. While specific reactivity studies on this exact molecule are not extensively detailed, its behavior can be predicted based on the known chemistry of 5-aminoisoxazoles and related aromatic systems. acs.org The primary amine is a site for nucleophilic attack and can undergo reactions like N-H insertion. nih.govacs.org The isoxazole ring contains a weak N-O bond, making it susceptible to cleavage under reductive conditions. researchgate.net
Oxidation Reactions and Formation of Oxazole Derivatives
Oxidation of this compound can target several sites, namely the primary amino group and the ethyl substituent on the phenyl ring. The specific outcome depends heavily on the choice of oxidizing agent and the reaction conditions.
Application of Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)
Strong oxidizing agents are expected to readily transform the reactive functional groups of the molecule.
Potassium Permanganate (KMnO₄): This is a powerful oxidizing agent capable of oxidizing a wide range of functional groups. nih.govyoutube.com In the case of this compound, KMnO₄ would likely oxidize the primary amine at the C5 position. Under more forcing conditions (e.g., heat), the benzylic position of the ethyl group is also susceptible to oxidation, potentially converting it into a ketone or, with complete oxidation, a carboxylic acid group. youtube.com The isoxazole ring is generally stable to mild oxidation but can be degraded under harsh permanganate conditions.
Chromium Trioxide (CrO₃): Chromium trioxide and related Cr(VI) reagents (e.g., in the Jones oxidation) are also potent oxidants. youtube.comwikipedia.org Similar to KMnO₄, CrO₃-based reagents would oxidize the primary amine. These reagents are particularly effective for oxidizing benzylic C-H bonds, which would convert the ethyl group to an acetyl group or, upon further oxidation, a carboxylic acid. organic-chemistry.orglibretexts.org The choice of solvent and reaction conditions is critical to controlling the extent of oxidation. researchgate.net
Interactive Data Table: Predicted Oxidation Products
| Reagent | Target Site | Potential Product(s) | Conditions |
|---|---|---|---|
| KMnO₄ (mild) | Primary amine (C5) | Nitroso, nitro, or coupled azo derivatives | Neutral, cold |
| KMnO₄ (harsh) | Ethyl group, Amine group | 3-(4-Carboxyphenyl)-1,2-oxazol-5-amine and/or ring cleavage products | Acidic/basic, heat |
| CrO₃/H₂SO₄ | Primary amine (C5) | Nitro derivative | Controlled |
| CrO₃/H₂SO₄ | Ethyl group | 3-(4-Acetylphenyl)-1,2-oxazol-5-amine, 3-(4-Carboxyphenyl)-1,2-oxazol-5-amine | Vigorous |
Reduction Reactions and Yielding of Amine Derivatives
The reduction of this compound is characterized by the potential for cleavage of the weak N-O bond within the isoxazole ring. This ring-opening provides a pathway to synthetically useful difunctionalized compounds. researchgate.net
Use of Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)
The choice of reducing agent determines whether the isoxazole ring is cleaved or remains intact.
Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ is known to reductively cleave the N-O bond of the isoxazole ring. researchgate.net This reaction typically yields open-chain products such as β-enaminones or γ-amino alcohols, depending on the substitution pattern and subsequent workup. researchgate.netresearchgate.net Therefore, treatment of this compound with LiAlH₄ is expected to open the ring to form a derivative of a 1-(4-ethylphenyl)-3-aminopropenone or a related amino alcohol. orgsyn.org
Sodium Borohydride (B1222165) (NaBH₄): In contrast to LiAlH₄, sodium borohydride is a much milder and more selective reducing agent. youtube.com It is generally not capable of reducing the isoxazole ring under standard conditions. organic-chemistry.org NaBH₄ is typically used for the reduction of aldehydes and ketones to alcohols. youtube.com Consequently, NaBH₄ would be expected to be unreactive towards the isoxazole ring and the primary amine of this compound, making it suitable for chemoselective reductions if other reducible functional groups (like a ketone) were present on the molecule. acs.org
Nucleophilic Substitution Reactions at the 5-Position of the Oxazole Ring
While nucleophilic substitution reactions on the oxazole ring are generally considered uncommon, the presence of a primary amino group at the C-5 position, as in this compound, provides a critical handle for diverse functionalization. semanticscholar.orgthepharmajournal.comtandfonline.com The amino group can be converted into a diazonium salt, an exceptionally good leaving group (N₂), which can then be displaced by a wide array of nucleophiles. organic-chemistry.org This two-step diazotization-substitution sequence is a cornerstone of aromatic and heterocyclic chemistry for introducing functional groups that are otherwise difficult to install directly. byjus.commasterorganicchemistry.com
The transformation of the 5-amino group into a diazonium intermediate (diazotization) is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. byjus.commasterorganicchemistry.com The resulting 3-(4-ethylphenyl)-1,2-oxazol-5-diazonium salt is a highly reactive intermediate that can undergo substitution with various nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. masterorganicchemistry.com
This methodology allows for the introduction of several key functional groups:
Halogenation: The introduction of chloro, bromo, and cyano groups can be efficiently achieved by treating the diazonium salt with the corresponding copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN). The introduction of an iodo group is typically accomplished by reaction with potassium iodide (KI), which does not require a copper catalyst.
Hydroxylation: The diazonium group can be replaced by a hydroxyl group to form the corresponding 5-hydroxyoxazole by heating the aqueous solution of the diazonium salt.
Azide (B81097) Formation: Reaction of the diazonium salt with sodium azide (NaN₃) yields the 5-azidooxazole derivative, a versatile intermediate for further chemistry, such as click reactions or reduction to the amine. organic-chemistry.org
The table below summarizes representative transformations of this compound via diazotization.
| Target Functional Group | Reagents | Product | Reaction Type |
|---|---|---|---|
| -Cl | 1. NaNO₂, HCl (aq), 0-5 °C 2. CuCl | 5-Chloro-3-(4-ethylphenyl)-1,2-oxazole | Sandmeyer Reaction |
| -Br | 1. NaNO₂, HBr (aq), 0-5 °C 2. CuBr | 5-Bromo-3-(4-ethylphenyl)-1,2-oxazole | Sandmeyer Reaction |
| -CN | 1. NaNO₂, HCl (aq), 0-5 °C 2. CuCN | 3-(4-Ethylphenyl)-1,2-oxazole-5-carbonitrile | Sandmeyer Reaction |
| -I | 1. NaNO₂, H₂SO₄ (aq), 0-5 °C 2. KI | 3-(4-Ethylphenyl)-5-iodo-1,2-oxazole | Diazotization-Iodination |
| -OH | 1. NaNO₂, H₂SO₄ (aq), 0-5 °C 2. H₂O, Heat | 3-(4-Ethylphenyl)-1,2-oxazol-5-ol | Hydrolysis |
Comparison of Reactivity with Related Oxazole Derivatives
The reactivity of the 5-position in the oxazole ring is highly dependent on the nature of the substituent at that position. The 5-amino group in the parent compound is a strong electron-donating group, which activates the ring toward electrophilic attack but deactivates it for direct nucleophilic aromatic substitution (SNAr). semanticscholar.orgtandfonline.com However, its conversion to a diazonium salt completely reverses this reactivity, making the C-5 position exceptionally electrophilic.
The table below compares the susceptibility of the C-5 position to nucleophilic attack for different derivatives.
| 5-Substituent (X) | Electronic Nature of X | Reactivity at C-5 toward Nucleophiles | Typical Reaction Pathway |
|---|---|---|---|
| -NH₂ | Strongly Electron-Donating | Very Low (Unreactive) | N/A for direct substitution |
| -N₂⁺ (from -NH₂) | Strongly Electron-Withdrawing | Very High | Substitution via loss of N₂ |
| -Cl, -Br | Inductively Withdrawing | Moderate | SNAr (requires strong nucleophile/catalyst) |
| -NO₂ | Strongly Electron-Withdrawing | High | SNAr |
| -OH | Electron-Donating (Resonance) | Very Low | N/A for direct substitution |
Compared to its 1,3-oxazole isomer, the 1,2-oxazole (isoxazole) ring has different electronic properties. The reactivity of 5-amino-1,3-oxazoles can involve nucleophilic attack at the C-5 position, often leading to ring-opening and recyclization pathways. researchgate.net In contrast, the diazotization pathway for this compound provides a more direct route for substitution without necessarily compromising the integrity of the heterocyclic core. The reactivity also shares similarities with other 5-amino azoles, such as 5-aminopyrazoles and 5-amino-1,2,3-triazoles, which are known to undergo diazotization and subsequent substitution or cyclization reactions. researchgate.netnih.gov
Scalability and Industrial Production Methods
The transition from laboratory-scale synthesis to industrial production of active pharmaceutical ingredients (APIs) like this compound necessitates robust, efficient, and safe manufacturing processes. Modern approaches focus on optimizing yield and purity while minimizing cost and environmental footprint.
Continuous flow chemistry has emerged as a transformative technology for the production of APIs. beilstein-journals.org Instead of large batch reactors, reagents are pumped through a network of tubes and modules where mixing and reaction occur continuously. acs.orgnih.gov This approach offers several advantages for the synthesis of heterocyclic compounds:
Enhanced Safety: Unstable or highly reactive intermediates, such as diazonium salts, can be generated and consumed in situ within the flow reactor, minimizing the risk associated with their accumulation in large quantities. beilstein-journals.org
Precise Process Control: Flow reactors allow for superior control over reaction parameters like temperature, pressure, and residence time, leading to higher selectivity and reproducibility. researchgate.net
Improved Efficiency: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often accelerating reaction rates and improving yields. researchgate.net
Scalability: Scaling up production involves running the flow process for a longer duration rather than redesigning larger, more complex batch reactors. researchgate.net
An automated flow platform can be configured for the on-demand synthesis of oxazoles, integrating reaction, workup, and purification steps into a single, seamless operation. acs.orgresearchgate.net
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk with exotherms and unstable intermediates. | Inherently safer due to small reactor volumes and in situ generation/consumption. beilstein-journals.org |
| Heat Transfer | Limited by surface area; difficult to control. | Excellent heat transfer, enabling precise temperature control. researchgate.net |
| Mixing | Can be inefficient, leading to local concentration gradients. | Rapid and efficient mixing, improving reaction kinetics. beilstein-journals.org |
| Scalability | Requires significant process redesign for larger vessels. | Achieved by extending run time ("scaling out"). researchgate.net |
| Reproducibility | Can vary between batches. | High consistency and product quality. |
Green chemistry principles are increasingly integral to industrial chemical synthesis to reduce environmental impact and improve process sustainability. numberanalytics.comnih.gov For the production of oxazole derivatives, this involves:
Solvent Selection: Prioritizing the use of greener solvents (e.g., water, ethanol, or newer bio-based solvents like Polarclean) over hazardous chlorinated solvents (like dichloromethane) or polar aprotic solvents (like DMF). frontiersin.orgnih.gov In some cases, solvent-free reactions, potentially assisted by microwave irradiation, can be developed. nih.govijpsonline.com
Catalysis: Employing highly efficient and recyclable catalysts to minimize waste. This can include heterogeneous catalysts that are easily separated from the reaction mixture or biocatalysts (enzymes) that operate under mild, aqueous conditions. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste generation. africanjournalofbiomedicalresearch.com
The selection of cost-effective and readily available starting materials and reagents is also a primary consideration in designing an economically viable industrial process.
Biological Activities and Mechanistic Investigations of 3 4 Ethylphenyl 1,2 Oxazol 5 Amine
Exploration of Therapeutic Potential in Medicinal Chemistry
The oxazole (B20620) and isoxazole (B147169) moieties are versatile templates for developing novel therapeutic agents. nih.govresearchgate.net Derivatives have been synthesized and evaluated for a spectrum of biological effects, including anticancer, anti-inflammatory, and analgesic properties. researchgate.netnih.gov This exploration is driven by the need for new drugs with improved efficacy and reduced side effects compared to existing treatments. nih.gov
Anticancer Activity and Inhibitory Effects on Cancer Cell Lines
The 1,2-oxazole (isoxazole) and 1,3-oxazole scaffolds are prominent in the design of new anticancer agents. researchgate.netnih.gov Numerous derivatives have been shown to exhibit potent cytotoxic and antiproliferative effects against various cancer cell lines, including those that are drug-resistant. nih.gov
Breast cancer, a leading cause of cancer-related mortality in women, is a primary target for new drug discovery. nih.gov The MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) cell lines are standard models for evaluating the in vitro efficacy of potential new anticancer compounds.
Numerous studies on oxazole and oxadiazole derivatives have demonstrated significant activity against these cell lines. For instance, a series of 1,3-oxazolo[4,5-d]pyrimidine derivatives showed pronounced cytotoxic activity against both MCF-7 and MDA-MB-231 cells. nih.gov Similarly, certain N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have shown activity against MCF-7 and MDA-MB-231/ATCC cell lines. nih.gov The growth of MCF-7 and MDA-MB-231 cell lines was also inhibited by novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates. mdpi.com One study on triazolo[1,5-c]quinazolines found a derivative that inhibited MCF-7 cell growth with a GI50 (concentration for 50% growth inhibition) of 0.52 µM. enamine.net
Table 1: Anticancer Activity of Structurally Related Compounds on Breast Cancer Cell Lines
| Compound Class | Cell Line | Activity Measurement | Reported Value | Source |
|---|---|---|---|---|
| N-(4-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | MCF-7 | Growth Percent (GP) | 82.97% | nih.gov |
| N-(4-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-231/ATCC | Growth Percent (GP) | 67.42% | nih.gov |
| 4-Amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | IC50 | 0.013 µM | mdpi.com |
| 4-Amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MDA-MB-231 | IC50 | 0.056 µM | mdpi.com |
| 3,4,5-trimethoxy-N'-[quinazolin-4(3H)-ylidene]benzohydrazide | MCF-7 | GI50 | 0.52 µM | enamine.net |
Structure-activity relationship (SAR) studies are crucial for optimizing the design of more potent and selective anticancer drugs. For oxazole-based compounds, research has identified key structural features that influence their activity.
The anticancer effects of oxazole and isoxazole derivatives are mediated through various mechanisms of action. nih.govbenthamscience.com These compounds can interact with a wide range of cellular targets, leading to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). benthamdirect.combenthamscience.com
Identified molecular targets and mechanisms for this class of compounds include:
Tubulin Inhibition: Several oxazole derivatives disrupt microtubule formation by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govbenthamdirect.combenthamscience.com
Protein Kinase Inhibition: These compounds can inhibit various protein kinases that are crucial for cancer cell signaling and survival, such as STAT3 and others involved in cell signaling pathways. benthamdirect.combenthamscience.com
Topoisomerase Inhibition: Some derivatives act as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells. researchgate.netnih.govbenthamscience.com
Induction of Apoptosis: Many isoxazole-based agents have been shown to induce apoptosis, a key mechanism for eliminating cancer cells. researchgate.netnih.gov
Other Targets: A diverse range of other targets have been identified, including histone deacetylase (HDAC), aromatase, and estrogen receptors, demonstrating the broad mechanistic profile of this chemical class. researchgate.netnih.govbenthamscience.com
Analgesic and Anti-inflammatory Properties
In addition to their anticancer potential, oxazole and isoxazole derivatives are widely investigated for their analgesic and anti-inflammatory activities. researchgate.netnih.govjddtonline.info Inflammation is a complex biological response implicated in numerous diseases, and pain is a common symptom. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and research into novel heterocyclic compounds aims to develop agents with improved efficacy and safety profiles. researchgate.net
The efficacy of new anti-inflammatory and analgesic compounds is often benchmarked against established drugs like diclofenac (B195802) sodium. In vivo studies, such as the carrageenan-induced paw edema model in rats, are standard for evaluating anti-inflammatory activity.
Several studies have shown that novel oxazole and isoxazole derivatives can exhibit anti-inflammatory potency comparable to or even exceeding that of diclofenac.
A study on a series of substituted-isoxazole derivatives found three compounds that showed superior anti-inflammatory activity compared to diclofenac sodium in the carrageenan-induced paw edema test. nih.gov
Another investigation of novel oxazole derivatives reported that the synthesized compounds provided significant protection (45.1% to 81.7%) against carrageenan-induced paw edema, with the most active compounds outperforming diclofenac sodium (69.5% protection). researchgate.net
The mechanism for such compounds often involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are the primary targets of NSAIDs like diclofenac. nih.gov Molecular docking studies have supported the interaction of novel isoxazole derivatives with the active site of the COX-2 enzyme. nih.gov
Table 2: Anti-Inflammatory Activity of Related Compounds vs. Diclofenac Sodium
| Compound Class | Assay | Result | Source |
|---|---|---|---|
| Substituted-Isoxazole Derivatives (e.g., 5b, 5c) | Carrageenan-induced paw edema (% inhibition) | Up to 76.71% inhibition, superior to Diclofenac (73.62%) | nih.gov |
| N-substituted-propanamide Oxazole Derivatives (e.g., 3a, 3l) | Carrageenan-induced paw edema (% protection) | Up to 81.7% protection, superior to Diclofenac (69.5%) | researchgate.net |
| Diclofenac 1,3,4-Oxadiazole Derivative (Compound 5) | Inhibition of ROS and NO | More potent inhibitor than parent Diclofenac | nih.govresearchgate.net |
Investigation of Ulcerogenic Potential
A primary concern with non-steroidal anti-inflammatory drugs (NSAIDs) is their potential to cause gastrointestinal ulceration, largely attributed to the inhibition of the cyclooxygenase-1 (COX-1) enzyme. nih.gov This enzyme is crucial for maintaining the protective lining of the gastric mucosa. nih.gov Consequently, a major goal in medicinal chemistry is the development of anti-inflammatory agents with improved safety profiles.
Research efforts have focused on creating selective COX-2 inhibitors, as the COX-2 isoform is primarily induced during an inflammatory response. nih.gov By selectively targeting COX-2 over COX-1, the anti-inflammatory benefits can be retained while minimizing gastric side effects. nih.gov The development of novel derivatives of existing NSAIDs, including those incorporating heterocyclic rings like oxazole, is a strategy employed to increase COX-2 selectivity and reduce ulcerogenic potential. nih.gov For instance, modifying traditional NSAIDs by linking them with other chemical moieties, such as amino acids, has been explored to enhance anti-inflammatory activity while potentially lowering toxicity. nih.gov This approach aims to create new chemical entities where the therapeutic action is a property of the entire molecule, leading to a better safety and efficacy profile than the parent drug alone. nih.gov
Molecular Targets and Pathways Involved in Anti-inflammatory Action
The anti-inflammatory effects of many compounds are rooted in their ability to inhibit key enzymes in the arachidonic acid cascade. nih.gov The primary molecular targets are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, respectively. nih.gov
There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced by inflammatory stimuli. nih.gov Many modern anti-inflammatory drug design strategies focus on the dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), as this can provide a broader spectrum of anti-inflammatory action and potentially a better safety profile. researchgate.netmdpi.com The inhibition of these enzymes prevents the metabolism of arachidonic acid, thereby reducing the production of substances that cause pain and inflammation. nih.gov
The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) value, which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| FM4 | COX-2 | 0.74 | nih.gov |
| FM10 | COX-2 | 0.69 | nih.gov |
| FM12 | COX-2 | 0.18 | nih.gov |
| MAK01 | COX-1 | 314 (µg/mL) | mdpi.com |
| MAK01 | COX-2 | 130 (µg/mL) | mdpi.com |
| MAK01 | 5-LOX | 105 (µg/mL) | mdpi.com |
Other Reported Biological Activities of Oxazole Derivatives and their Potential Relevance
The oxazole nucleus is a versatile scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological activities. iajps.comtandfonline.com This structural motif is a component in numerous compounds that have been investigated for various therapeutic applications. d-nb.infohumanjournals.com
Oxazole derivatives have demonstrated significant potential as antimicrobial agents. iajps.comhumanjournals.com These compounds have been synthesized and evaluated against a variety of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. d-nb.infowisdomlib.org The substitution pattern on the oxazole ring plays a critical role in determining the spectrum and potency of the antimicrobial activity. d-nb.info Studies have shown that some amide-oxazole derivatives exhibit antibacterial activity comparable to established antibiotics like ampicillin (B1664943) and ciprofloxacin. wisdomlib.org
| Compound Class/Derivative | Tested Against | Activity Noted | Reference |
|---|---|---|---|
| Amide-oxazole derivatives | Escherichia coli (Gram-negative) | Notable inhibition zones, comparable to ampicillin. | wisdomlib.org |
| Amide-oxazole derivatives | Staphylococcus aureus (Gram-positive) | Notable inhibition zones, comparable to ciprofloxacin. | wisdomlib.org |
| Multi-substituted oxazoles | S. aureus, E. coli, B. subtilis, K. pneumonia | Antibacterial activity demonstrated. | d-nb.info |
| Spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives | Various fungal strains | Interesting high antifungal activity reported. | iajps.com |
Derivatives containing the isoxazole ring, a structural isomer of oxazole, have been shown to possess immunoregulatory properties, with some compounds acting as immunosuppressants and others as immunostimulants. nih.govmdpi.com N'-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, for example, have exhibited immunosuppressive activity in both mouse and human experimental models by inhibiting the proliferation of immune cells. mdpi.com Conversely, other isoxazole derivatives have been found to stimulate both humoral and cellular immune responses, suggesting their potential use in treating immunocompromised conditions or as adjuvants to enhance vaccine efficacy. nih.govmdpi.com Similarly, oxadiazole derivatives have been reported to have immunoregulatory activity by reducing levels of pro-inflammatory cytokines. nih.gov
Certain heterocyclic compounds, particularly oxadiazole derivatives, have been extensively studied for their antidiabetic potential. manipal.edurjptonline.orgijprajournal.com A key mechanism of action is the inhibition of digestive enzymes such as α-amylase and α-glucosidase. manipal.edurjptonline.orgresearchgate.net Inhibiting these enzymes slows the breakdown of carbohydrates in the gut, which in turn helps to control the rise in blood sugar levels after a meal (postprandial hyperglycemia), a critical aspect of managing type II diabetes. manipal.eduresearchgate.net Other reported mechanisms for these derivatives include improving insulin (B600854) sensitivity and reducing renal glucose reabsorption. researchgate.netnih.gov Among the different isomers, 1,3,4-oxadiazoles are particularly well-studied for their broad biological properties. ijprajournal.com
The oxazole scaffold is also present in molecules investigated for antiviral activity. tandfonline.comd-nb.info In recent years, there has been a focus on identifying compounds effective against coronaviruses. researchgate.net A number of oxazole-based macrocycles have been synthesized and tested for their ability to inhibit SARS-CoV-2. nih.gov The mechanism of action for some of these compounds involves targeting and inhibiting the virus's main protease (Mpro), an enzyme that is crucial for the replication of the virus. nih.gov By inhibiting this protease, the compounds effectively halt the viral life cycle. nih.gov
| Compound Class | Target Virus | Mechanism/Effect | Reference |
|---|---|---|---|
| Oxazole-based macrocycles (e.g., Compound 15a) | SARS-CoV-2 | Acts directly on the virion (virucidal effect) and inhibits viral replication. | nih.gov |
| Oxazole-based macrocycles (e.g., Compound 13) | SARS-CoV-2 | Inhibits viral replication, adsorption, and has a virucidal influence. | nih.gov |
| 1,3,4-oxadiazole derivatives (e.g., 6a, 6b) | SARS-2 | Showed potent antiviral efficacy against the virus in Vero-E6 cells. | biotechjournal.in |
Anti-tubercular and Anti-leishmanial Activities
The isoxazole ring is a recognized pharmacophore in the development of antimicrobial agents. While direct studies on the anti-tubercular activity of 3-(4-ethylphenyl)-1,2-oxazol-5-amine are not extensively documented, research on related oxazole and isoxazole structures has shown promising results against Mycobacterium tuberculosis. For instance, a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides demonstrated significant growth inhibitory activity against both drug-susceptible and drug-resistant M. tuberculosis strains. nih.gov Similarly, serendipitous discovery during the synthesis of natural iron chelators revealed that simple oxazoline-containing intermediates possess surprising anti-tuberculosis activity, with some analogs being more potent than their corresponding oxazolines. nih.gov These findings suggest that the isoxazole scaffold, a core component of this compound, is a viable starting point for developing new anti-tubercular agents. The potency of these compounds is often evaluated by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of the bacteria.
Regarding anti-leishmanial activity, the landscape is similar, with data primarily available for the broader class of isoxazole-containing compounds rather than specifically for this compound. Leishmaniasis is a parasitic disease for which new treatments are urgently needed. nih.gov Studies on various heterocyclic compounds, including physalins, have shown potent activity against Leishmania species, often exhibiting significantly lower IC50 values (the concentration required to inhibit 50% of the parasite's metabolic activity) than standard drugs like miltefosine (B1683995) and pentamidine. plos.org The evaluation of novel compounds, such as those from the Medicines for Malaria Venture (MMV) Malaria Box, has identified molecules with activity against intracellular Leishmania major amastigotes, although there is not always an overlap with compounds active against other species like Leishmania infantum. nih.gov This highlights the potential of diverse chemical scaffolds, including isoxazoles, in the search for new anti-leishmanial drugs.
Mechanism of Action Studies and Molecular Interactions
Understanding the mechanism of action is crucial for the development of any therapeutic agent. For this compound, mechanistic data must be inferred from studies on analogous compounds.
Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)
The biological activity of isoxazole derivatives is often linked to their ability to interact with specific molecular targets like enzymes and receptors. For example, various heterocyclic compounds, including those with oxadiazole and triazole cores, have been identified as potent enzyme inhibitors. researchgate.netresearchgate.net They have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are relevant targets for Alzheimer's disease and diabetes. nih.gov
In the context of cancer, diaryl oxazole analogs have been shown to potently inhibit several protein kinases that are overexpressed in human pancreatic cancers, including tyrosine receptor kinase B and proto-oncogene Pim-1. researchgate.net Similarly, pyrazoline derivatives, which share structural similarities with isoxazolines, have been investigated as tyrosinase inhibitors. researchgate.net The trace amine-associated receptor 1 (TAAR1) has also been identified as a target for piperidine-based compounds, suggesting that heterocyclic structures can interact with G-protein coupled receptors. nih.gov These examples underscore the capacity of the isoxazole scaffold within this compound to be directed against a variety of enzymatic and receptor targets.
Inhibition of Inflammatory Pathways
The anti-inflammatory potential of isoxazole and related heterocyclic compounds is an active area of research. chemimpex.com Inflammation is a complex biological response involving various signaling pathways. Studies on triazole derivatives have demonstrated neuroprotective effects by reducing the production of proinflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). mdpi.com The mechanism often involves the regulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways. mdpi.com
Research on other novel compounds has also pointed to the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade. nih.gov The ability of 3-arylphthalide derivatives to inhibit nitric oxide (NO) production in microglial and macrophage cells further supports the role of small molecules in modulating inflammatory responses. mdpi.com Given that derivatives of the closely related 3-(4-methylphenyl)isoxazol-5-amine (B1268397) are explored for anti-inflammatory research, it is plausible that this compound could also exert its effects through the inhibition of these key inflammatory pathways. chemimpex.com
Structure-Biological Activity Correlations
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For isoxazole derivatives, SAR studies have helped to optimize their therapeutic potential. For instance, in the development of anti-tubercular agents, it was found that converting oxazolines to the corresponding oxazoles generally resulted in more potent compounds. nih.gov
In Vitro and In Vivo Pharmacological Evaluation Methodologies
The pharmacological evaluation of a compound like this compound involves a series of standardized in vitro and in vivo assays to determine its biological effects and toxicological profile.
Cell-Based Assays and Cytotoxicity Studies
A critical first step in evaluating a new compound is to assess its effect on living cells using in vitro cell-based assays. Cytotoxicity, the degree to which a substance can cause damage to cells, is a primary concern. A common method for this is the MTT assay, which measures the metabolic activity of cells and thus their viability. plos.org Another similar colorimetric method uses the WST-1 reagent. nih.gov These assays are used to determine the IC50 value of a compound against various cell lines, including cancer cells (e.g., HepG2, PC-3, LNCaP) and normal cell lines (e.g., VERO, BJ, 3T3), to establish a therapeutic window and selectivity index. nih.govplos.orgnih.govmdpi.com
For compounds with potential anti-cancer activity, cell-based assays can also include cell cycle analysis using flow cytometry to see if the compound arrests cell division at a particular phase (e.g., G2/M phase). nih.gov Apoptosis assays, using techniques like Annexin V-FITC/PI dual staining, can determine if the compound induces programmed cell death. nih.gov The genotoxic potential, or the ability to damage genetic material, can be investigated using chromosomal aberration and micronucleus tests in cultured human lymphocytes. nih.gov These comprehensive in vitro studies are essential for predicting a compound's likely effects in a whole organism.
Table of In Vitro Assay Methodologies
| Assay Type | Purpose | Example Method | Cell Lines Used |
|---|---|---|---|
| Cytotoxicity | To measure the toxicity of the compound to cells and determine IC50 values. | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay; WST-1 Assay | Cancer lines (HepG2, PC-3), Normal lines (VERO, BJ, 3T3) |
| Cell Cycle Analysis | To determine if the compound interferes with cell division. | Propidium Iodide (PI) Staining and Flow Cytometry | Cancer lines (e.g., HepG2) |
| Apoptosis Assay | To assess if the compound induces programmed cell death. | Annexin V-FITC/PI Dual Staining | Cancer lines (e.g., HepG2) |
| Genotoxicity | To evaluate the potential of the compound to damage DNA. | Chromosomal Aberration (CA) Test; Micronucleus (MN) Test | Human Peripheral Blood Lymphocytes |
| Antimicrobial Activity | To determine the minimum concentration needed to inhibit microbial growth. | Broth Microdilution to find Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv, Leishmania major promastigotes |
Based on the current available scientific literature, there is no specific information regarding the use of animal models to evaluate the efficacy and toxicity of the chemical compound this compound. Preclinical studies often involve animal models to assess the potential therapeutic effects and safety profile of a new chemical entity before it can be considered for human trials. This process typically includes a range of in vivo experiments designed to understand the compound's pharmacodynamics and pharmacokinetics, and to identify any potential adverse effects.
The evaluation of a compound's efficacy in animal models is tailored to its suspected therapeutic application. For instance, if a compound is hypothesized to have anti-inflammatory properties, it might be tested in rodent models of arthritis or inflammatory bowel disease. Similarly, potential anticancer agents are often evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice.
Toxicity studies in animal models are a critical component of preclinical safety assessment. These studies are conducted to determine the potential adverse effects of a compound on various organ systems. This can involve acute toxicity studies, where the effects of a single high dose are observed, as well as chronic toxicity studies, which involve long-term administration of the compound at various dose levels.
Despite the importance of such studies, a comprehensive search of scientific databases and literature reveals no published research detailing the use of animal models for the efficacy or toxicity testing of this compound. Therefore, no data on specific animal models, research findings, or data tables can be provided at this time.
Advanced Applications and Future Directions
Applications in Materials Science
The isoxazole (B147169) ring is a valuable component in the design of novel organic materials due to its electronic properties and structural stability. Analogues of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine have been explored for their potential in creating advanced polymers and materials with specific functionalities. chemimpex.com
Synthesis of Functional Polymers and Advanced Materials
The isoxazole moiety serves as a robust building block for the synthesis of functional polymers. The presence of the amine group in this compound offers a reactive site for polymerization reactions, allowing it to be incorporated into various polymer backbones such as polyamides or polyimides. Research into related compounds, such as 3-(4-Methylphenyl)isoxazol-5-amine (B1268397), indicates that these molecules are explored in the creation of advanced materials, including polymers designed to have specific thermal and mechanical properties suitable for a range of industrial applications. chemimpex.com The incorporation of the ethylphenyl group could further influence properties like solubility, processability, and intermolecular interactions within the polymer matrix, opening avenues for developing bespoke materials.
Photonic Applications of Oxazole (B20620) Derivatives
Oxazole and isoxazole derivatives have garnered attention for their unique optical and electronic properties, making them candidates for applications in photonics and optoelectronics. semanticscholar.orgsemanticscholar.org Theoretical and experimental studies on various π-conjugated organic molecules containing heterocyclic rings have demonstrated their potential for use in devices like organic light-emitting diodes (OLEDs) and organic solar cells. semanticscholar.orgsemanticscholar.org The isoxazole core can contribute to the electronic structure of a molecule, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com The specific arrangement of the phenyl and amine groups on the isoxazole ring in this compound could lead to interesting photophysical behaviors, such as fluorescence, making it a potential component for developing new fluorescent probes or materials for optical applications.
| Application Area | Description of Potential Use | Relevant Properties |
|---|---|---|
| Functional Polymers | Incorporation as a monomeric unit to create polymers with enhanced thermal stability and specific mechanical characteristics. chemimpex.com | Structural rigidity, reactive amine group, thermal stability. |
| Organic Electronics | Use as a component in materials for organic light-emitting diodes (OLEDs) or organic solar cells. semanticscholar.org | Semiconducting properties, tunable HOMO/LUMO energy levels. |
| Fluorescent Materials | Development of molecules for use as fluorescent probes or in optical sensing applications. mdpi.com | Potential for intrinsic fluorescence, photostability. |
Potential as a Lead Compound for Drug Development
The isoxazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. researchgate.netmdpi.com Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. researchgate.netrsc.org This makes this compound a promising starting point, or lead compound, for the discovery of novel therapeutics. nih.gov
Rational Design of Derivatives with Improved Pharmacological Profiles
Rational drug design involves modifying a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. The structure of this compound offers multiple sites for chemical modification. For instance, the amine group can be functionalized to introduce new pharmacophores, while the ethylphenyl ring can be substituted to optimize interactions with a biological target. researchgate.net
A notable example of rational design involving this scaffold is the development of potent kinase inhibitors. Kinases are crucial targets in cancer therapy, and researchers have successfully designed isoxazole-based molecules to inhibit them. For example, VX-970 (M6620), an inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, is based on a 3,5-disubstituted isoxazole core. nih.gov The design process focused on optimizing polar interactions to achieve high potency and desirable drug-like properties. nih.gov Similarly, derivatives of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea have been developed as potent inhibitors of the FLT3 kinase for treating acute myeloid leukemia. nih.gov These examples highlight a clear strategy for using the this compound scaffold to design targeted therapies by modifying its substituents to fit the active site of a specific enzyme.
Exploration of Novel Therapeutic Areas
The isoxazole ring is associated with a remarkable diversity of pharmacological activities. researchgate.net This versatility suggests that derivatives of this compound could be explored for a wide range of diseases. researchgate.net By synthesizing and screening a library of related compounds, researchers could uncover novel activities in various therapeutic fields. researchgate.netmdpi.com
| Therapeutic Area | Biological Activity / Target | Reference Example |
|---|---|---|
| Oncology | Anticancer, Kinase Inhibition (e.g., ATR, FLT3), Tubulin Inhibition. nih.govnih.govresearchgate.netnih.gov | VX-970 (ATR inhibitor), N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives (FLT3 inhibitors). nih.govnih.gov |
| Infectious Diseases | Antibacterial, Antifungal, Antimycobacterial. researchgate.netmdpi.com | Sulfamethoxazole, Cloxacillin. mdpi.com |
| Inflammation & Immunology | Anti-inflammatory, COX Inhibition, Immunomodulatory. nih.govresearchgate.net | Leflunomide, Valdecoxib. mdpi.com |
| Neurology & Psychiatry | Neuroprotective, Anticonvulsant, Antidepressant. researchgate.netchemimpex.com | Risperidone (antipsychotic), Zonisamide (anticonvulsant). |
| Metabolic Diseases | Antidiabetic, Antihyperlipidemic. rsc.orgresearchgate.net | Development of FXR agonists for dyslipidemia. nih.gov |
Challenges and Opportunities in Research on this compound
The primary challenge in advancing the application of this compound is the current lack of specific research data on its synthesis, properties, and biological activity. The optimization of synthetic routes to produce the compound in high yield and purity is a necessary first step. mdpi.com Developing efficient, scalable, and environmentally friendly synthetic methods remains a key challenge for many fused isoxazole derivatives. mdpi.com
However, this knowledge gap presents a significant opportunity. The well-documented potential of the isoxazole scaffold provides a strong rationale for initiating a dedicated research program. Future work should focus on the comprehensive characterization of the compound and its derivatives. This would involve synthesizing a library of analogues with modifications to the amine and phenyl groups and systematically evaluating them for both material and biological properties. researchgate.net
Computational methods, such as density functional theory (DFT), could be employed to predict the electronic, optical, and pharmacological properties of new derivatives, guiding synthetic efforts toward the most promising candidates. mdpi.com Such theoretical studies can accelerate the discovery process by prioritizing molecules for synthesis and testing. mdpi.com The exploration of this compound and its derivatives could lead to the discovery of novel materials with unique photonic properties or new lead compounds for treating a multitude of diseases, from cancer to neurological disorders. researchgate.netresearchgate.net
Overcoming Synthetic Hurdles for Scalable Production
The transition from laboratory-scale synthesis to large-scale industrial production of 3-aryl-5-amino-1,2-oxazole derivatives, including this compound, presents several challenges. Key hurdles include ensuring high yields, purity, and cost-effectiveness. The development of robust and scalable synthetic routes is paramount for the compound's future applications.
Common synthetic strategies for the 1,2-oxazole ring often involve the cycloaddition of a nitrile oxide with an enamine or a related precursor. For a compound like this compound, this would typically involve the reaction of 4-ethylbenzonitrile (B1329635) oxide with a suitable three-carbon synthon bearing an amino group.
Key Synthetic Challenges and Potential Solutions:
Precursor Stability: Nitrile oxides can be unstable and prone to dimerization. The development of in-situ generation methods under continuous flow conditions can mitigate this issue, enhancing safety and yield on a larger scale.
Regioselectivity: The cycloaddition reaction must be highly regioselective to yield the desired 5-amino isomer. Catalyst selection and reaction condition optimization are crucial to control the regiochemical outcome.
Purification: The removal of byproducts and unreacted starting materials can be challenging. The implementation of crystallization-based purification methods or chromatography with more efficient and recyclable solvent systems is an area of active research.
Table 1: Comparison of Synthetic Methodologies for 3-Aryl-5-amino-1,2-oxazoles
| Methodology | Advantages | Disadvantages | Scalability Potential |
|---|---|---|---|
| Batch Synthesis | Well-established for lab-scale; simple setup. | Potential for thermal runaway; byproduct accumulation. | Moderate |
| Flow Chemistry | Enhanced safety and control; improved yield. | Requires specialized equipment; higher initial investment. | High |
| Microwave-Assisted | Rapid reaction times; increased yields. | Limited to smaller scale; potential for localized overheating. | Low to Moderate |
Addressing Selectivity and Off-Target Effects in Biological Systems
For any biologically active compound, achieving high selectivity for its intended target while minimizing off-target effects is a primary goal. For this compound, this involves a deep understanding of its interactions with various proteins and biological pathways. The 3-aryl-5-amino-1,2-oxazole scaffold is known to interact with a range of biological targets, making selectivity a critical aspect of its development for therapeutic applications.
Strategies to Enhance Selectivity:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethylphenyl group and the amino substituent can provide insights into the structural features that govern target binding and selectivity.
Computational Modeling and Docking: In silico studies can predict the binding affinity of the compound to its primary target and potential off-targets, guiding the design of more selective analogues.
Target-Oriented Synthesis: The design and synthesis of derivatives with specific functionalities aimed at enhancing interactions with the desired target can improve the selectivity profile.
Off-target effects can lead to unforeseen side effects. Comprehensive pharmacological profiling using a broad panel of assays is essential to identify any unintended biological activities of this compound and its derivatives.
Development of Advanced Characterization Techniques
The unambiguous identification and detailed structural elucidation of this compound and its potential metabolites are crucial for both synthetic chemistry and biological studies. While standard techniques like NMR and mass spectrometry are fundamental, advanced methods can provide deeper insights into its properties.
Advanced Spectroscopic and Analytical Methods:
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for confirming the connectivity and assigning the proton and carbon signals, especially for more complex derivatives.
X-ray Crystallography: When suitable crystals can be obtained, this technique provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and conformation.
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which are essential for confirming the elemental composition of the molecule.
Computational Chemistry: Quantum chemical calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental data.
Table 2: Key Spectroscopic Data for a Representative 3-Aryl-5-amino-1,2-oxazole Scaffold
| Technique | Key Observables |
|---|---|
| ¹H NMR | Aromatic protons of the phenyl ring, ethyl group protons, and a characteristic singlet for the oxazole ring proton. |
| ¹³C NMR | Distinct signals for the carbons of the ethylphenyl group and the C3, C4, and C5 carbons of the oxazole ring. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amino group, C=N stretching of the oxazole ring, and aromatic C-H stretching. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. |
Collaborative and Interdisciplinary Research Approaches
The multifaceted nature of developing a novel chemical entity like this compound necessitates a collaborative and interdisciplinary approach. The complexities of synthesis, biological evaluation, and material science applications require expertise from various fields.
Key Areas for Interdisciplinary Collaboration:
Synthetic and Process Chemists: To develop efficient and scalable manufacturing processes.
Medicinal Chemists and Pharmacologists: To investigate the biological activity, selectivity, and mechanism of action.
Computational Chemists: To perform molecular modeling and simulation studies to guide drug design and understand structure-property relationships.
Analytical Chemists: To develop and validate robust analytical methods for quality control and characterization.
Materials Scientists: To explore potential applications in areas such as organic electronics or as a scaffold in novel materials.
By fostering collaborations between these disciplines, the full potential of this compound can be realized, accelerating its journey from a laboratory curiosity to a compound with real-world applications.
Conclusion
Summary of Key Research Findings and Current Understanding
The compound 3-(4-Ethylphenyl)-1,2-oxazol-5-amine is identified by its unique molecular structure, featuring a 1,2-oxazole ring substituted with an ethylphenyl group at the 3-position and an amine group at the 5-position. Its fundamental chemical properties are cataloged in various chemical databases.
| Property | Value |
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| CAS Number | 1020955-20-7 |
| Physical State | Solid |
| Melting Point | 109-111 °C echemi.com |
This table is interactive. Click on the headers to sort the data.
Currently, the publicly available scientific literature lacks detailed studies on the specific synthesis routes, mechanisms of action, and pharmacological activities of this compound. Broader research on related oxazole (B20620) and isoxazole (B147169) scaffolds suggests a wide range of potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govnih.gov However, without direct experimental evidence, the specific therapeutic potential of this particular compound remains speculative.
Outlook for Future Research on this compound and Related Oxazole Scaffolds
The absence of dedicated research on this compound presents a clear opportunity for future scientific investigation. The broader family of oxazoles and isoxazoles has a proven track record in medicinal chemistry, serving as the core scaffold for numerous biologically active molecules. nih.govmdpi.com
Future research should prioritize the following areas:
Novel Synthesis Strategies: Development of efficient and scalable synthetic methods for this compound and its derivatives is a crucial first step.
Pharmacological Screening: A comprehensive screening of the compound against a wide array of biological targets is necessary to identify potential therapeutic applications. This could include assays for anticancer, anti-inflammatory, antibacterial, and antiviral activities.
Mechanism of Action Studies: Once a promising biological activity is identified, in-depth studies to elucidate the underlying mechanism of action will be essential for further development.
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related derivatives will help in understanding the relationship between the chemical structure and biological activity, paving the way for the design of more potent and selective compounds.
The exploration of this compound holds the potential to uncover a novel pharmacological agent. Its structural similarity to other bioactive oxazole derivatives provides a strong rationale for its investigation as a candidate for drug discovery programs. The path forward requires a dedicated and systematic research effort to unlock the therapeutic promise that may be held within this yet-to-be-explored molecule.
Q & A
Q. What synthetic strategies are recommended for preparing 3-(4-Ethylphenyl)-1,2-oxazol-5-amine with high purity?
Methodological Answer: The synthesis typically involves cyclization of pre-functionalized precursors. For oxazole derivatives, a common approach is the reaction of ethyl 3-ethoxyacrylate with 4-ethylphenyl-substituted nitriles under acidic conditions. Oxidation and reduction steps may use hydrogen peroxide or sodium borohydride (). Ensure purification via column chromatography (silica gel, gradient elution) and validate purity (≥95%) using HPLC with UV detection at 254 nm. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can crystallographic data for this compound be resolved using SHELX software?
Methodological Answer: For single-crystal X-ray diffraction:
- Use SHELXT () for initial structure solution via intrinsic phasing.
- Refine with SHELXL, applying anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms can be placed geometrically and refined using a riding model.
- Validate using R1/wR2 convergence criteria (<0.05 for R1). Crystallographic data should be deposited in the Cambridge Structural Database (CSD). For visualization, employ ORTEP-3 () to generate thermal ellipsoid plots .
Q. What analytical techniques are critical for confirming the molecular structure?
Methodological Answer:
- NMR Spectroscopy: Assign peaks using 2D techniques (COSY, HSQC) to resolve coupling between oxazole protons and the 4-ethylphenyl group.
- Infrared (IR) Spectroscopy: Confirm the presence of oxazole ring vibrations (~1600 cm⁻¹) and amine N-H stretches (~3400 cm⁻¹).
- Mass Spectrometry: Use HRMS (ESI+) to verify the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the oxazole core .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental vs. theoretical hydrogen-bonding patterns?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize the molecular geometry. Compare hydrogen-bonding motifs (e.g., N–H⋯N interactions) with experimental crystallographic data ().
- Use graph-set analysis () to classify hydrogen-bonding networks (e.g., D(2) motifs). Discrepancies may arise from crystal packing effects or solvent inclusion, requiring Hirshfeld surface analysis (CrystalExplorer) .
Q. What strategies address low yield in the synthesis of derivatives for biological testing?
Methodological Answer:
- Optimize reaction conditions via Design of Experiments (DoE). Vary parameters like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling).
- Monitor intermediates using LC-MS to identify side reactions (e.g., oxazole ring decomposition). For substitution reactions, employ nucleophilic aromatic substitution (SNAr) with activated leaving groups (e.g., chloride) under basic conditions () .
Q. How can intermolecular interactions influence the compound’s stability in solid-state formulations?
Methodological Answer:
- Conduct stability studies under accelerated conditions (40°C/75% RH). Use powder X-ray diffraction (PXRD) to detect polymorphic transitions.
- Analyze intermolecular forces via lattice energy calculations (MOPAC) and compare with experimental DSC/TGA data. Strong π-π stacking (4-ethylphenyl groups) and hydrogen bonds (oxazole N–H) enhance stability () .
Q. What advanced crystallographic tools validate twinning or disorder in the crystal lattice?
Methodological Answer:
- For twinned crystals, use TWINLAW (SHELXL) to identify twin domains. Refine with a BASF parameter to account for domain fractions.
- For disorder, apply PART instructions in SHELXL to model split positions. Validate using residual electron density maps (<0.5 eÅ⁻³). Tools like PLATON (ADDSYM) can detect missed symmetry () .
Data Contradiction Analysis
Q. How to reconcile conflicting biological activity data across studies?
Methodological Answer:
- Standardize assay protocols: Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin).
- Validate purity (>95%) and solubility (DMSO stock concentration ≤10 mM). Conflicting IC50 values may arise from aggregation artifacts or redox cycling. Confirm mechanism via ROS assays () .
Q. Why do computational predictions of logP differ from experimental HPLC measurements?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
